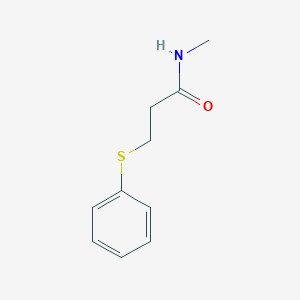
Propanamide, N-methyl-3-(phenylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, N-methyl-3-(phenylthio)- is an organic compound with the molecular formula C10H13NOS It is a derivative of propanamide, where the amide nitrogen is substituted with a methyl group and the third carbon of the propanamide chain is bonded to a phenylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-methyl-3-(phenylthio)- typically involves the reaction of N-methylpropanamide with a phenylthio reagent. One common method is the nucleophilic substitution reaction where N-methylpropanamide is treated with phenylthiol in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of Propanamide, N-methyl-3-(phenylthio)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality product.
化学反応の分析
Types of Reactions
Propanamide, N-methyl-3-(phenylthio)- can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
Propanamide, N-methyl-3-(phenylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Propanamide, N-methyl-3-(phenylthio)- depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylthio group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with target molecules.
類似化合物との比較
Similar Compounds
Propanamide, N-methyl-: Lacks the phenylthio group, making it less hydrophobic and potentially less biologically active.
Propanamide, 3-phenyl-N-methyl-: Similar structure but without the sulfur atom, which may affect its reactivity and biological properties.
Propanamide, N-ethyl-N-(3-methylphenyl)-3-phenyl-: Contains additional alkyl and phenyl groups, which can significantly alter its chemical and biological behavior.
Uniqueness
Propanamide, N-methyl-3-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and makes it a valuable molecule for various applications in research and industry.
特性
CAS番号 |
89024-23-7 |
|---|---|
分子式 |
C10H13NOS |
分子量 |
195.28 g/mol |
IUPAC名 |
N-methyl-3-phenylsulfanylpropanamide |
InChI |
InChI=1S/C10H13NOS/c1-11-10(12)7-8-13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12) |
InChIキー |
WUCJMZYUOXRSDI-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)CCSC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


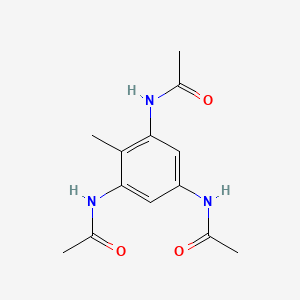
![5-bromo-2-methoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14157030.png)
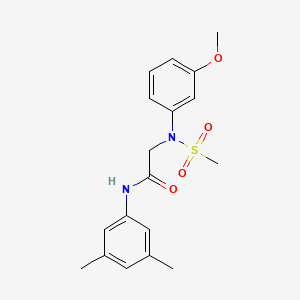
![7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14157042.png)
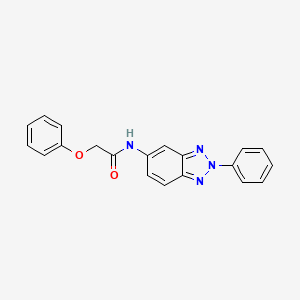
![(4aS,9bR)-2,8-dimethyl-5-[(4-nitrophenyl)sulfonyl]-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14157049.png)
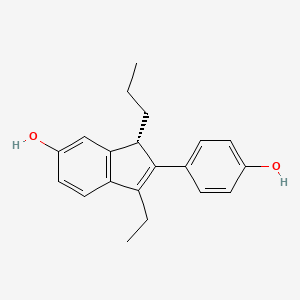

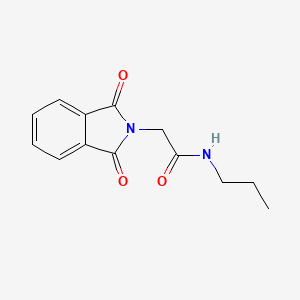

![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrothiophene-3-sulfonamide 1,1-dioxide](/img/structure/B14157076.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B14157084.png)
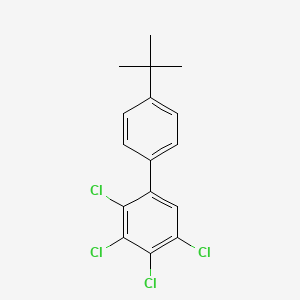
![N-[3-(2-methoxyphenyl)-3-methylpentyl]-2-phenylacetamide](/img/structure/B14157107.png)
